molecular formula C18H14N2O B5503481 N-3-pyridinyl-2-biphenylcarboxamide

N-3-pyridinyl-2-biphenylcarboxamide

Cat. No.: B5503481
M. Wt: 274.3 g/mol
InChI Key: SEGKTVNYVCCDCL-UHFFFAOYSA-N
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Description

N-3-pyridinyl-2-biphenylcarboxamide (CAS: 296266-22-3), also known as N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide, is a synthetic organic compound with the molecular formula C₁₈H₁₄N₂O and a molecular weight of 274.32 g/mol. Its structure features a biphenyl core substituted with a carboxamide group at the 4-position and a pyridinyl group at the 3-position of the adjacent benzene ring (Figure 1). This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for drug development, particularly in kinase inhibitor synthesis .

Properties

IUPAC Name

2-phenyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(20-15-9-6-12-19-13-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGKTVNYVCCDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-3-pyridinyl-2-biphenylcarboxamide with a structurally related compound, N-[[1,1'-biphenyl]-4-yl(phenyl)methyl]-3-phenylpropanamide (CAS: 1006-41-3), highlighting key differences:

Property This compound N-[[1,1'-biphenyl]-4-yl(phenyl)methyl]-3-phenylpropanamide
CAS Number 296266-22-3 1006-41-3
Molecular Formula C₁₈H₁₄N₂O C₂₆H₂₃NO
Molecular Weight (g/mol) 274.32 365.47
Key Functional Groups Pyridinyl, carboxamide Biphenyl, phenylpropanamide
Structural Complexity Moderate (aromatic rings + amide linkage) High (multiple aromatic systems, branched alkyl chain)

Key Observations :

  • Molecular Weight : The second compound has a significantly larger molecular weight (365.47 vs. 274.32), likely due to its extended alkyl chain and additional phenyl groups.
  • Solubility : this compound’s pyridinyl group may enhance water solubility compared to the purely hydrocarbon-based second compound.

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